molecular formula C13H8FN3S3 B12747208 Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- CAS No. 135518-37-5

Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)-

Cat. No.: B12747208
CAS No.: 135518-37-5
M. Wt: 321.4 g/mol
InChI Key: PNPOQNUTWWUXTJ-UHFFFAOYSA-N
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Description

Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-c]isothiazole core substituted with an amino group, a carbonitrile group, and a 4-fluorophenylmethylthio group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-c]isothiazole derivative with a suitable amine and a fluorophenylmethylthio reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.

Scientific Research Applications

Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s unique structure and biological activities make it a candidate for drug development and therapeutic applications.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various therapeutic effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry .

Properties

CAS No.

135518-37-5

Molecular Formula

C13H8FN3S3

Molecular Weight

321.4 g/mol

IUPAC Name

4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[2,3-c][1,2]thiazole-5-carbonitrile

InChI

InChI=1S/C13H8FN3S3/c14-8-3-1-7(2-4-8)6-18-13-10-11(16)9(5-15)19-12(10)17-20-13/h1-4H,6,16H2

InChI Key

PNPOQNUTWWUXTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=C3C(=C(SC3=NS2)C#N)N)F

Origin of Product

United States

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